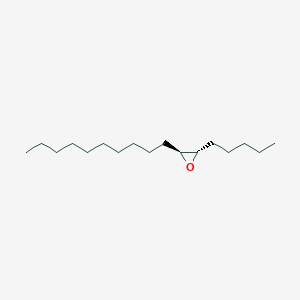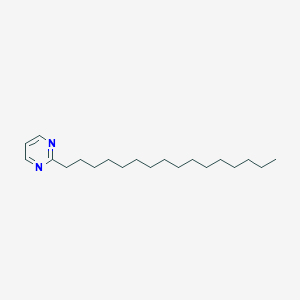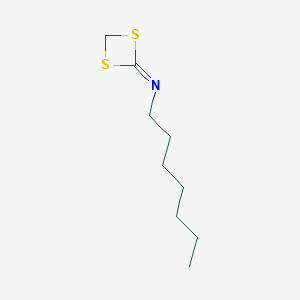![molecular formula C11H24N2O2 B14594871 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol CAS No. 61146-55-2](/img/structure/B14594871.png)
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is an organic compound that features both an alcohol and an ether functional group. This compound is notable for its unique structure, which includes a diazenyl group (N=N) attached to a tert-butyl group, making it a subject of interest in various chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol typically involves multiple steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid to form a diazonium salt, which is then coupled with a tert-butyl group.
Ether Formation: The ether linkage is formed by reacting an alcohol with an alkyl halide under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Final Assembly: The final step involves the coupling of the diazenyl intermediate with the butanol derivative under controlled conditions to ensure the correct configuration and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form the corresponding amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines
Substitution: Various substituted ethers
科学的研究の応用
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazenyl coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which 4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol exerts its effects involves several pathways:
Molecular Targets: The diazenyl group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and nucleic acids.
Pathways Involved: The compound can undergo metabolic activation, where enzymes convert it into reactive intermediates that can modify biomolecules, potentially leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group and an aldehyde, used in different synthetic applications.
Uniqueness
4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol is unique due to its combination of a diazenyl group and an ether linkage, which provides a versatile platform for various chemical transformations and applications in research and industry.
特性
CAS番号 |
61146-55-2 |
|---|---|
分子式 |
C11H24N2O2 |
分子量 |
216.32 g/mol |
IUPAC名 |
4-[2-(tert-butyldiazenyl)propan-2-yloxy]butan-1-ol |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)12-13-11(4,5)15-9-7-6-8-14/h14H,6-9H2,1-5H3 |
InChIキー |
RCGYULIJKAJVTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC(C)(C)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)



![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)

![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
